molecular formula C41H54N3O3PPdS B3000904 CPhosPdG3 CAS No. 1447963-73-6

CPhosPdG3

Cat. No.: B3000904
CAS No.: 1447963-73-6
M. Wt: 806.3 g/mol
InChI Key: QAUJHLYEFTZVSE-UHFFFAOYSA-M
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Description

CPhos Pd G3 is a modified G3 precatalyst (G3′ ). It has been synthesized by Buchwald and coworkers from second generation (G2) precatalyst by methylation of the amino group present on biphenyl backbone. It is a useful catalyst for various cross-coupling reactions. They are versatile catalysts. They have long life in solution and are readily soluble in various organic solvents. G3- precatalysts have been employed in various C-N bond forming reactions.

Scientific Research Applications

  • CPhos A Program to Calculate and Visualize Evolutionarily Conserved Functional Phosphorylation Sites

    : Zhao et al. (2012) developed a Java program named CPhos, which assesses the conservation of phosphosites among species using an information theory-based approach. This tool can be used to analyze and prioritize phosphosites for experimental validation in phosphoproteomic research (Zhao et al., 2012).

  • Calcium Pyrophosphate Crystals and Inflammation in Hypophosphatasia : Beck et al. (2008) discuss the role of calcium pyrophosphate dihydrate (CPPD) crystals in inducing inflammation in hypophosphatasia, a rare inborn error of bone and mineral metabolism. This research contributes to understanding the mechanisms underlying crystal-induced cell activation and inflammation (Beck et al., 2008).

  • Mi-2 Complex and DNA Methylation : Wade et al. (1999) identified a histone deacetylase complex involving methylation of DNA at CpG dinucleotides, essential for mammalian development and linked to transcriptional silencing. This research links DNA methylation with histone deacetylation and transcriptional silencing (Wade et al., 1999).

  • Imaging of Calcium Pyrophosphate Deposition Disease : Miksanek and Rosenthal (2015) review recent literature on imaging in Calcium pyrophosphate deposition disease (CPPD), a common form of arthritis. This work highlights the utility of diagnostic ultrasound and other imaging methodologies for detecting CPP deposits (Miksanek & Rosenthal, 2015).

  • EULAR Recommendations for Calcium Pyrophosphate Deposition : Zhang et al. (2011) developed evidence-based recommendations for managing CPPD, including both non-pharmacological and pharmacological treatments. These guidelines are important for clinicians treating this condition (Zhang et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of CPhosPdG3 can be achieved through a multistep reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "PdCl2", "CPhos ligand", "G3 dendrimer", "Na2CO3", "EtOH", "H2O" ], "Reaction": [ "Step 1: Dissolve PdCl2 in a mixture of EtOH and H2O.", "Step 2: Add CPhos ligand to the solution and stir for several hours.", "Step 3: Add Na2CO3 to the solution to form a Pd-CPhos complex.", "Step 4: Add G3 dendrimer to the solution and stir for several hours.", "Step 5: Purify the resulting mixture using column chromatography to obtain CPhosPdG3." ] }

CAS No.

1447963-73-6

Molecular Formula

C41H54N3O3PPdS

Molecular Weight

806.3 g/mol

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline

InChI

InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

QAUJHLYEFTZVSE-UHFFFAOYSA-M

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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